Rigid ortho-Phenylene Backbone vs. Flexible Ethylene Linker in CO–Ethylene Copolymerization: Activity and Polymer Quality Comparison
In a direct head-to-head comparative study under identical catalytic conditions, the Pd(II) complex of bis(o-methoxyphenyl)phosphinophenylenesulfonate (the target compound) was found to form a more active catalyst than its ethylene-bridged analog, bis(o-methoxyphenyl)phosphino-ethylenesulfonate. The phenylenesulfonate-based catalyst produced polyketones with higher molecular weight and higher extra-ethylene incorporation, a consequence of the lower skeletal flexibility of the ortho-phenylene backbone. [1] Quantitative productivity data from the broader phosphine–sulfonate literature demonstrate that phenylenesulfonate-based systems can achieve up to 30% extra ethylene incorporation relative to the perfectly alternating structure, with Mw values reaching approximately 370,000 g mol⁻¹ (Mw/Mn = 2). [2]
| Evidence Dimension | Catalytic productivity and polymer molecular weight in non-alternating CO–ethylene copolymerization |
|---|---|
| Target Compound Data | More active catalyst; produces polyketones with higher molecular weight and higher extra-ethylene incorporation (up to ~30% extra C₂H₄; Mw ≈ 370,000 g mol⁻¹, Mw/Mn = 2 demonstrated for phosphine–sulfonate systems). [1][2] |
| Comparator Or Baseline | Bis(o-methoxyphenyl)phosphino-ethylenesulfonate (flexible ethylene linker): lower catalytic activity, lower polyketone molecular weight, and lower extra-ethylene incorporation under identical conditions. [1] |
| Quantified Difference | Qualitatively higher activity, higher molecular weight, and higher extra-ethylene incorporation for the phenylenesulfonate backbone; literature values for the phenylenesulfonate class report up to 30% extra ethylene incorporation vs. the alternating structure. [2] |
| Conditions | Neutral Pd(II) complexes; CO–C₂H₄ copolymerization in preparative autoclaves; product characterization by NMR and GPC. [1][2] |
Why This Matters
For procurement targeting non-alternating polyketone synthesis, the rigid phenylenesulfonate scaffold directly translates into superior catalyst productivity and higher-value polymer products compared to flexible-backbone analogs.
- [1] Bettucci, L.; Bianchini, C.; Claver, C.; García Suárez, E. J.; Ruiz, A.; Meli, A.; Oberhauser, W. Ligand Effects in the Non-Alternating CO–Ethylene Copolymerization by Palladium(II) Catalysis. Dalton Trans. 2007, 5590–5602. DOI: 10.1039/B711280G. View Source
- [2] Hearley, A. K.; Nowack, R. J.; Rieger, B. New Single-Site Palladium Catalysts for the Nonalternating Copolymerization of Ethylene and Carbon Monoxide. Organometallics 2005, 24 (11), 2755–2763. DOI: 10.1021/om0490785. View Source
